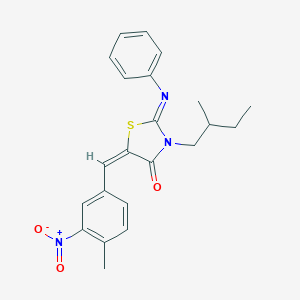![molecular formula C33H31BrFN3OS B297671 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297671.png)
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one, also known as BFIT, is a synthetic compound with potential therapeutic applications in various diseases. BFIT belongs to the class of thiazolidinones and is known to possess anti-inflammatory, anti-tumor, and anti-diabetic properties.
作用机制
The exact mechanism of action of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one exerts its effects by inhibiting the activity of certain enzymes and transcription factors involved in inflammation, tumor growth, and glucose metabolism. 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of pro-inflammatory cytokines. 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has also been shown to inhibit the activity of PPARγ, a transcription factor involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to possess several biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and improve insulin sensitivity in diabetic animal models. Furthermore, 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to reduce oxidative stress and improve mitochondrial function in various cell types.
实验室实验的优点和局限性
One of the main advantages of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one is its synthetic accessibility. 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one can be synthesized using a simple one-pot reaction method, making it an attractive target for medicinal chemistry research. Furthermore, 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to possess several potential therapeutic applications, making it an interesting compound for drug discovery. However, one of the limitations of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one is its poor solubility in aqueous solutions, which can make it difficult to perform in vitro and in vivo experiments.
未来方向
There are several future directions for 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one research. One potential direction is to investigate the potential of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the potential of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one as a therapeutic agent for cancer. Furthermore, future research could focus on improving the solubility of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one to facilitate in vitro and in vivo experiments. Finally, future research could focus on the development of novel analogs of 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one with improved pharmacological properties.
合成方法
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 5-bromo-1-(2-fluorobenzyl)-1H-indole-3-carbaldehyde with cyclohexyl isothiocyanate and 2,3-dimethylbenzylamine in the presence of a base such as triethylamine. The reaction mixture is then refluxed in ethanol for several hours to obtain the desired product. The purity of the product can be improved by recrystallization using a suitable solvent.
科学研究应用
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has also been shown to possess anti-tumor properties and has been reported to induce apoptosis in cancer cells. Furthermore, 5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one has been shown to possess anti-diabetic properties and has been reported to improve insulin sensitivity in diabetic animal models.
属性
产品名称 |
5-{[5-bromo-1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-cyclohexyl-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C33H31BrFN3OS |
分子量 |
616.6 g/mol |
IUPAC 名称 |
(5Z)-5-[[5-bromo-1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-3-cyclohexyl-2-(2,3-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C33H31BrFN3OS/c1-21-9-8-14-29(22(21)2)36-33-38(26-11-4-3-5-12-26)32(39)31(40-33)17-24-20-37(19-23-10-6-7-13-28(23)35)30-16-15-25(34)18-27(24)30/h6-10,13-18,20,26H,3-5,11-12,19H2,1-2H3/b31-17-,36-33? |
InChI 键 |
YTFSJISGKMYNRN-NZBPWYQNSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=O)/C(=C/C3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5F)/S2)C6CCCCC6)C |
SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5F)S2)C6CCCCC6)C |
规范 SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=O)C(=CC3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5F)S2)C6CCCCC6)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E,5E)-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-3-methyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B297590.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297593.png)
![N-[2-(2-{2-nitrobenzylidene}hydrazino)-2-oxoethyl]-4-methyl-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B297596.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297598.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(2,3-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297599.png)
![N-benzyl-2,5-dichloro-N-[2-oxo-2-[2-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297600.png)
![N-benzyl-N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297601.png)
![N-benzyl-2,5-dichloro-N-(2-oxo-2-{2-[2-(trifluoromethyl)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B297602.png)
![N-benzyl-N-{2-[2-(3-bromobenzylidene)hydrazino]-2-oxoethyl}-2,5-dichlorobenzenesulfonamide](/img/structure/B297606.png)
![N-benzyl-2,5-dichloro-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B297607.png)
![Methyl 4-({2-[(3-chloro-2-methylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297608.png)
![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297609.png)

![methyl 4-{[(2E,5E)-5-(2,3-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297612.png)